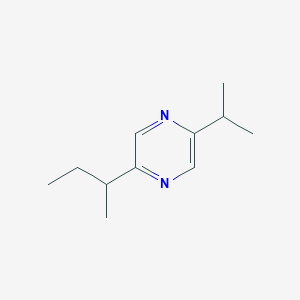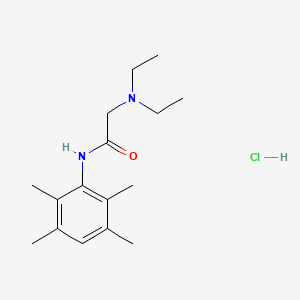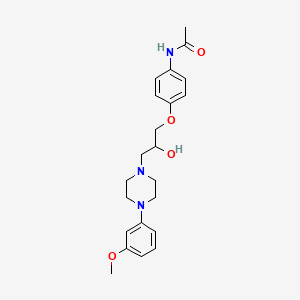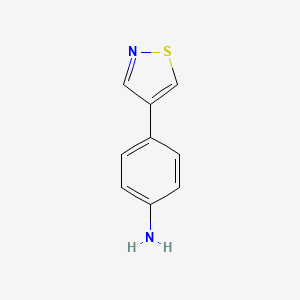
2-Isopropyl-5-sec-butylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-sec-butylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family Pyrazines are known for their distinctive odor and are often found in various natural sources, including vegetables and microorganisms This compound is characterized by its unique structure, which includes isopropyl and sec-butyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-sec-butylpyrazine can be achieved through several synthetic routes. One common method involves the alkylation of pyrazine derivatives. The reaction typically requires the use of alkyl halides, such as isopropyl bromide and sec-butyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and often requires refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-sec-butylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazine alcohols.
Substitution: The compound can undergo substitution reactions, where the isopropyl or sec-butyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); various solvents and temperatures.
Major Products Formed
Oxidation: Pyrazine carboxylic acids.
Reduction: Pyrazine alcohols.
Substitution: Pyrazine derivatives with different functional groups.
Scientific Research Applications
2-Isopropyl-5-sec-butylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the study of metabolic pathways in microorganisms.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized as a flavoring agent in the food industry due to its distinctive odor. It is also used in the production of fragrances and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-sec-butylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylpyrazine
- 2-Isobutyl-5-sec-butylpyrazine
- 2-Methoxy-3-isopropylpyrazine
Uniqueness
2-Isopropyl-5-sec-butylpyrazine is unique due to its specific combination of isopropyl and sec-butyl groups attached to the pyrazine ring. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, its unique odor profile makes it particularly valuable in the flavor and fragrance industry.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-butan-2-yl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
YKOVLVGOQIHYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(N=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/no-structure.png)





